Lithium(1+) ion 6-chloropyridine-2-sulfinate

Description

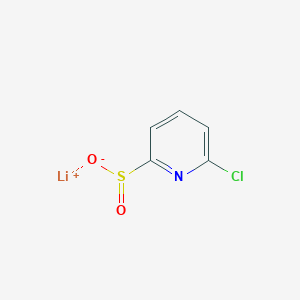

Lithium(1+) ion 6-chloropyridine-2-sulfinate is a lithium salt derived from the sulfinic acid group (-SO₂⁻) substituted at the 2-position of a 6-chloropyridine ring. Its molecular formula is C₅H₃ClLiNO₂S, with a molecular weight of 184.5 g/mol. This compound is primarily utilized in organic synthesis as a nucleophilic sulfinate reagent, enabling the introduction of sulfonyl groups into target molecules under mild conditions . The chlorine substituent at the 6-position enhances the electron-withdrawing character of the pyridine ring, stabilizing the sulfinate anion and influencing its reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name |

lithium;6-chloropyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQONBAQQXIQKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NC(=C1)Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-chloropyridine-2-sulfinate typically involves the reaction of 6-chloropyridine-2-sulfinic acid with lithium hydroxide (LiOH) or lithium carbonate (Li2CO3). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

6-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-chloropyridine-2-sulfinate+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, pH, and reaction time. Additionally, purification steps such as crystallization or filtration may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-chloropyridine-2-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic medium.

Reduction: NaBH4, ethanol or methanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products

Oxidation: 6-chloropyridine-2-sulfonate.

Reduction: 6-chloropyridine-2-sulfide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) ion 6-chloropyridine-2-sulfinate has several scientific research applications:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-chloropyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of enzymes: Such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA).

Modulation of receptors: Including neurotransmitter receptors involved in mood regulation and neuronal function.

Pathway interactions: Engaging pathways like Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), and nuclear factor (erythroid-derived 2)-like 2 (Nrf2).

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Sulfinate Compounds

Positional Isomers: 6-Chloropyridine-3-Sulfinate

Lithium(1+) ion 6-chloropyridine-3-sulfinate (C₅H₃ClLiNO₂S) is a positional isomer where the sulfinate group is at the 3-position instead of the 2-position. Key differences include:

- Electronic Effects : The 3-sulfinate isomer exhibits reduced resonance stabilization compared to the 2-sulfinate variant due to less effective conjugation with the pyridine nitrogen.

- Reactivity : The 2-sulfinate derivative demonstrates higher nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions, as the sulfinate group is ortho to the chlorine substituent, facilitating directed metalation .

Fluorinated Analogues

Lithium(1+) Ion 2-Fluoro-6-Methylpyridine-4-Sulfinate

- Formula: C₆H₅FLiNO₂S; Molecular Weight: 181.11 g/mol .

- Comparison : The fluorine atom at the 2-position and methyl group at the 6-position increase steric hindrance, reducing reactivity in bulky reaction environments. Fluorine’s strong electron-withdrawing effect further stabilizes the sulfinate anion, making this compound less reactive than the 6-chloro derivative .

Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate

- Formula: C₆H₅FLiNO₃S; Molecular Weight: 197.12 g/mol (estimated) .

- Comparison : The methoxy group at the 6-position enhances solubility in polar solvents (e.g., THF or DMF) compared to the chloro analogue. However, the electron-donating methoxy group reduces the electrophilicity of the pyridine ring, slowing down substitution reactions .

Industrial Relevance

While lithium battery research () focuses on cathode materials like LiCoO₂, lithium sulfinates are niche reagents in fine chemical synthesis.

Biological Activity

Lithium(1+) ion 6-chloropyridine-2-sulfinate is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

The compound features a lithium ion coordinated to a 6-chloropyridine-2-sulfinate moiety. The presence of the lithium ion enhances solubility in polar solvents, which is advantageous for biological applications. The chloropyridine structure plays a crucial role in its reactivity and interaction with biological systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Neurotransmitter Modulation : The lithium ion can influence neurotransmitter systems by interacting with various receptors and enzymes, potentially affecting mood regulation and cognitive functions.

- Enzyme Activity Regulation : The sulfinate group may participate in redox reactions, influencing enzyme activities involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are thought to be mediated by the modulation of signaling pathways associated with cancer progression.

Case Studies and Research Findings

A summary of notable studies investigating the biological activity of this compound is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus | Agar diffusion method |

| Study B | Induced apoptosis in breast cancer cell lines | Flow cytometry analysis |

| Study C | Modulated neurotransmitter levels in rat models | Behavioral assays and biochemical analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.